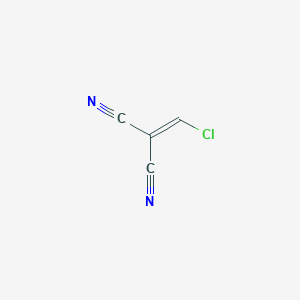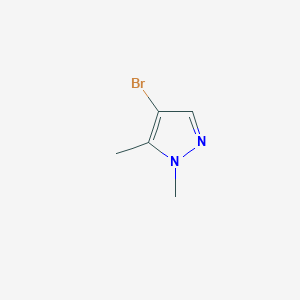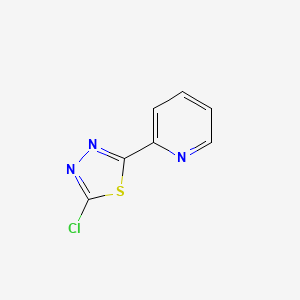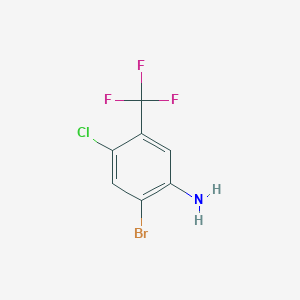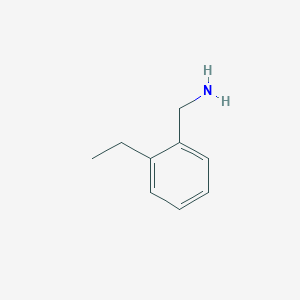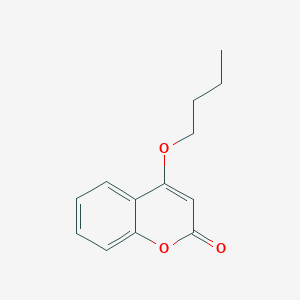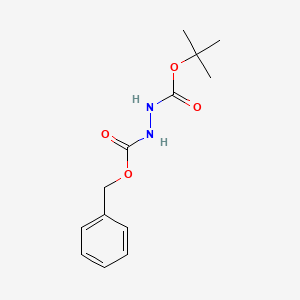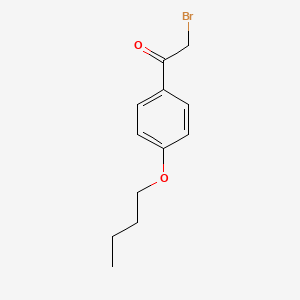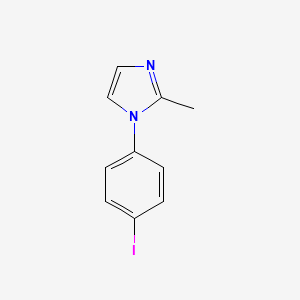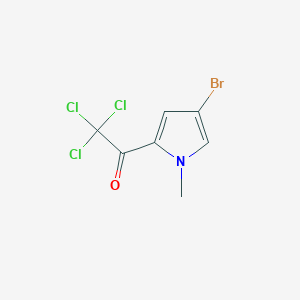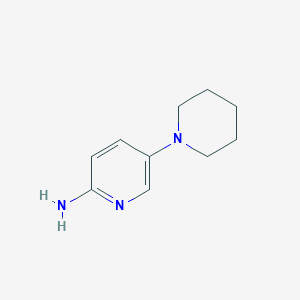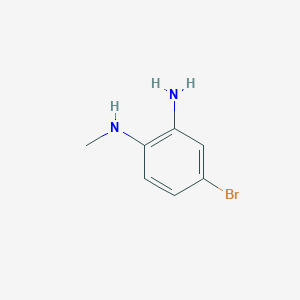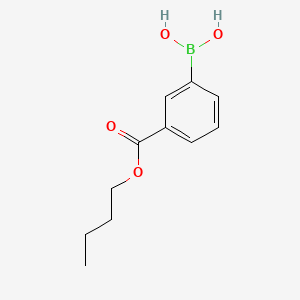
3-Butoxycarbonylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxycarbonylphenylboronic acid is a boronic acid derivative that is presumed to have similar properties and reactivity to other phenylboronic acids. Phenylboronic acids are known for their utility in various organic reactions, such as Suzuki coupling, and as catalysts in the formation of carbon-nitrogen bonds. They are also key intermediates in the synthesis of complex molecules, including unnatural amino acids and macrocyclic boron compounds.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 3-butoxycarbonylphenylboronic acid, they do provide insights into the synthesis of related compounds. For instance, the synthesis of various stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, which suggests that similar strategies could potentially be applied to the synthesis of 3-butoxycarbonylphenylboronic acid . Additionally, the catalytic properties of different phenylboronic acids in reactions like dehydrative amidation and asymmetric synthesis indicate that the synthesis of 3-butoxycarbonylphenylboronic acid could involve catalytic steps or the use of boronic acids as reagents .
Molecular Structure Analysis
The molecular structure of phenylboronic acids is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and an aromatic ring. The structure of 3-butoxycarbonylphenylboronic acid would likely resemble this general framework, with the addition of a butoxycarbonyl substituent. Studies on trifluoromethylphenylboronic acids have shown that these compounds can form hydrogen-bonded dimers and exhibit resistance to protodeboronation, which could also be relevant for the structural analysis of 3-butoxycarbonylphenylboronic acid .
Chemical Reactions Analysis
Phenylboronic acids are versatile in chemical reactions. They are used in the construction of calix- and cage-shaped boron complexes, indicating their potential in forming complex structures . The reactivity of 3-butoxycarbonylphenylboronic acid could be inferred from these studies, suggesting its use in the synthesis of macrocyclic and cage-like molecules. Additionally, the catalytic role of phenylboronic acids in asymmetric synthesis and amidation reactions points to the potential utility of 3-butoxycarbonylphenylboronic acid in similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids can be influenced by their substituents. For example, the introduction of trifluoromethyl and trifluoromethoxy groups affects the acidity and crystal structure of the compounds . By analogy, the butoxycarbonyl group in 3-butoxycarbonylphenylboronic acid would likely impact its acidity, solubility, and crystal packing. The presence of this group could also affect the compound's stability and resistance to protodeboronation, which is a common reaction for boronic acids under certain conditions.
Applications De Recherche Scientifique
Phenylboronic Acids-based Diagnostic and Therapeutic Applications Phenylboronic acid (PBA) derivatives, including 3-Butoxycarbonylphenylboronic acid, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
- Scientific Field : Analytical and Therapeutic Chemistry
- Application Summary : The ability of PBA derivatives to form reversible complexes with polyols has been used in the development of diagnostic tools and therapeutic applications. For example, they can be used in the detection and quantification of sugars, which is important in the diagnosis and monitoring of diseases like diabetes .
- Results or Outcomes : The outcomes of these applications can also vary, but in general, they allow for the detection and quantification of specific molecules in a sample. This can be used to diagnose diseases, monitor disease progression, or guide therapeutic decisions .
Sensing Applications
- Scientific Field : Analytical Chemistry
- Application Summary : Boronic acids, including 3-Butoxycarbonylphenylboronic acid, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
- Results or Outcomes : The outcomes of these applications can also vary, but in general, they allow for the detection and quantification of specific molecules in a sample .
Medicinal Chemistry Applications
- Scientific Field : Medicinal Chemistry
- Application Summary : Boronic acids, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems are addressed .
- Methods of Application : The synthetic processes used to obtain these active compounds are also referred .
- Results or Outcomes : The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Protein Manipulation and Modification
- Scientific Field : Biochemistry
- Application Summary : Boronic acids have been used for the manipulation and modification of proteins . This is particularly useful in the field of biochemistry, where the ability to modify proteins can help to understand their function and behavior .
- Results or Outcomes : The outcomes of these applications can also vary, but in general, they allow for the modification of proteins, which can provide valuable insights into their function and behavior .
Electrophoresis of Glycated Molecules
- Scientific Field : Analytical Chemistry
- Application Summary : Boronic acids have been used for electrophoresis of glycated molecules . This is particularly useful in the field of analytical chemistry, where the ability to separate and analyze glycated molecules can provide valuable insights .
- Results or Outcomes : The outcomes of these applications can also vary, but in general, they allow for the separation and analysis of glycated molecules, which can provide valuable insights .
Safety And Hazards
Propriétés
IUPAC Name |
(3-butoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8,14-15H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRBUIKBJAGBSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457978 |
Source


|
| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxycarbonylphenylboronic acid | |
CAS RN |
827300-04-9 |
Source


|
| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

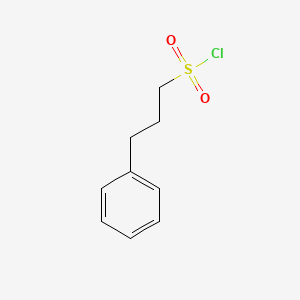
![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)
